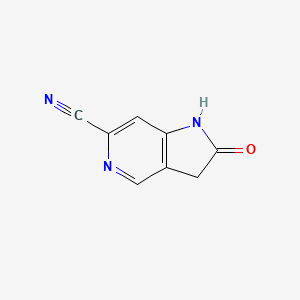

6-Cyano-5-aza-2-oxindole

描述

Structure

3D Structure

属性

IUPAC Name |

2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-3-6-2-7-5(4-10-6)1-8(12)11-7/h2,4H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWFXQBRVSKSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(N=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyano 5 Aza 2 Oxindole and Its Analogues

Direct Synthesis Approaches to 6-Cyano-5-aza-2-oxindole and Derivatives

Direct synthesis methods aim to construct the this compound core or its close analogues in a limited number of steps, often by assembling multiple precursor molecules in a single reaction vessel. These approaches are valued for their efficiency and atom economy.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the creation of complex molecules like spirocyclic 5-aza-2-oxindoles from three or more starting materials in a one-pot procedure. acs.org This strategy is particularly effective for generating large libraries of structurally diverse compounds for drug discovery. uevora.pt Spirooxindoles, where a carbon at the 3-position of the oxindole (B195798) is shared with another ring, are a prominent class of molecules synthesized via MCRs. rsc.org

The 1,3-dipolar cycloaddition is a key reaction for constructing five-membered heterocyclic rings and is a cornerstone of MCRs for generating spirooxindole scaffolds. acs.orgwikipedia.org This reaction typically involves an in situ-generated 1,3-dipole, such as an azomethine ylide, which reacts with a dipolarophile (an alkene or alkyne) to form a cycloadduct. uevora.pt

In the context of 5-aza-2-oxindole synthesis, an azomethine ylide is commonly generated from the condensation of an aza-isatin derivative with an α-amino acid. nih.gov This intermediate then reacts with an electron-deficient alkene in a concerted, stereospecific manner to yield complex spiropyrrolidinyl azaoxindoles. uevora.ptnih.gov This approach provides access to polycyclic systems with multiple stereocenters in a single, efficient step. acs.org The versatility of this reaction allows for a wide range of substituents on both the aza-isatin core and the dipolarophile, enabling the synthesis of diverse libraries of spirocyclic azaoxindoles. nih.govresearchgate.net

Table 1: Representative 1,3-Dipolar Cycloaddition for Spirooxindole Synthesis

| Dipole Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Isatin (B1672199), L-proline | N-ethylmaleimide | EtOH, Room Temp | N-fused pyrrolidinyl spirooxindole | nih.gov |

| Isatin, Benzylamine | (E)-alkene | None (in situ) | Spiro[indolin-3,2'-pyrrolidin]-2-one | uevora.pt |

Four-component reactions (4CR) represent a highly efficient strategy for the synthesis of complex, polyfunctionalized heterocyclic systems. A notable example is the reaction between isatins (or aza-isatins), malononitrile (B47326), monothiomalonamide, and an amine catalyst to produce spiro[indole-3,4′-pyridine] derivatives, which are close structural analogues of 5-aza-2-oxindoles. nih.gov

The reaction sequence typically begins with a Knoevenagel condensation between the isatin and malononitrile. nih.govacs.org The resulting isatylidene malononitrile acts as an activated alkene, which then undergoes a Michael addition with monothiomalonamide. Subsequent intramolecular cyclization and tautomerization lead to the formation of the highly substituted spiropyridine ring fused to the oxindole core. nih.gov This methodology is particularly valuable as it introduces cyano, amino, and carboxamide functionalities in a single transformation, which are crucial for biological activity.

A study detailed the synthesis of triethylammonium (B8662869) 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolates through a four-component reaction of isatins, malononitrile, monothiomalonamide, and triethylamine. nih.gov

Table 2: Four-Component Synthesis of Spiro[indole-pyridine] Thiolates

| Isatin Derivative | Solvent | Temperature | Product Molar Ratio (1'H:3'H) | Yield | Ref. |

|---|---|---|---|---|---|

| Isatin | Ethanol | 50 °C | ~7:1 | - | nih.gov |

Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic cores, including the 5-aza-2-oxindole scaffold. These methods involve forming the crucial C-C or C-N bond of the lactam ring from a pre-functionalized linear precursor, typically a substituted pyridine (B92270).

The reductive cyclization of ortho-substituted nitroarenes is a classic and reliable method for synthesizing indole (B1671886) and oxindole rings. nih.gov This strategy can be adapted for the synthesis of azaoxindoles by using an appropriately substituted nitropyridine precursor. For the synthesis of a this compound, the starting material would be a 2-nitropyridine (B88261) bearing a cyano group at the 3-position and a side chain at the 2-position that can be cyclized, such as an α,β-unsaturated ester or a related functional group.

The reaction is typically mediated by a reducing agent, which reduces the nitro group to an amine or a nitroso/hydroxylamine intermediate. chemrxiv.org This is often followed by a spontaneous intramolecular cyclization (e.g., a Michael addition or condensation) to form the five-membered lactam ring of the azaoxindole. chemrxiv.org Transition metal catalysts, such as palladium, are often employed in conjunction with a reducing agent like carbon monoxide or formate (B1220265) esters to facilitate the transformation under relatively mild conditions. nih.govresearchgate.net This method is advantageous due to the wide availability of substituted nitropyridines and the broad functional group tolerance of modern reductive cyclization protocols.

Lewis acid catalysis plays a significant role in modern organic synthesis by activating substrates towards nucleophilic attack and promoting cyclization reactions. In the context of azaoxindole synthesis, Lewis acids can be employed to facilitate intramolecular ring closure of suitably functionalized pyridine derivatives. nih.gov For instance, a Lewis acid can coordinate to a carbonyl or nitrile group on a pyridine side chain, enhancing its electrophilicity and promoting attack by a nucleophile on the pyridine ring to form the azaoxindole core.

Rare-earth metal salts, such as scandium(III) triflate (Sc(OTf)₃), have proven to be effective Lewis acid catalysts in reactions forming oxindole scaffolds. acs.org These catalysts are known for their oxophilicity and ability to orchestrate complex transformations with high selectivity. An intramolecular Friedel-Crafts-type reaction on a pyridine precursor, catalyzed by a strong Lewis acid, could be a viable route for constructing the 5-aza-2-oxindole ring system. The Lewis acid would activate the aromatic pyridine ring towards cyclization of an attached electrophilic side chain.

Intramolecular Cyclization Strategies for Azaoxindole Ring Closure

Transition Metal-Catalyzed Syntheses of Azaoxindole Scaffolds

Transition metal catalysis offers powerful tools for the construction of the azaoxindole core, enabling the formation of key carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Methodologies

Palladium catalysis has been extensively utilized in the synthesis of indole and azaoxindole derivatives. One common strategy involves the intramolecular cyclization of suitably functionalized aminopyridine precursors. For instance, a palladium-catalyzed cross-coupling reaction can be employed to construct 7-azaindole (B17877) and 7-azaoxindole derivatives. While a direct synthesis of this compound via this method is not explicitly documented, the general approach provides a viable pathway.

A one-pot method for the construction of various azaindoles has been described, utilizing a palladium-catalyzed α-heteroarylation of ketone enolates with haloaminopyridines. This approach could potentially be adapted for the synthesis of the 5-aza-2-oxindole core.

The general reaction conditions for such palladium-catalyzed cyclizations often involve a palladium source, such as Pd(OAc)₂, a suitable ligand to stabilize the active catalytic species, and a base to facilitate the reaction. The choice of solvent and reaction temperature is crucial and is typically optimized for specific substrates.

Table 1: Examples of Palladium-Catalyzed Reactions for Azaoxindole/Azaindole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Functionalized Aminopyridine | Azaoxindole/Azaindole | General methodology |

| (SIPr)Pd(allyl)Cl | Haloaminopyridine and Ketone | Azaindole | researchgate.net |

Note: This table represents general methodologies that could be adapted for the synthesis of this compound.

Diverse Metal-Catalyzed Domino Processes

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient strategy for the synthesis of complex molecules like azaoxindoles. Various transition metals, including copper and rhodium, have been employed to catalyze such transformations.

Copper-catalyzed domino reactions have been utilized for the synthesis of nitrogen heterocyles. For example, a one-pot synthesis involving N-arylation and Sonogashira coupling followed by in situ cyclization has been reported for the synthesis of various azaindoles epa.gov. This type of cascade process, which efficiently constructs the heterocyclic core, could be envisioned for the synthesis of 5-azaoxindoles.

Rhodium-catalyzed C-H activation and annulation of aminopyridines with alkynes represents another powerful domino approach to construct the azaindole skeleton. While specific application to 5-azaoxindoles is not detailed, the underlying principle of forming the fused pyrrolidone ring in a sequential manner is highly relevant.

Although a direct synthesis of this compound using these methods has not been reported, the introduction of a cyano group could potentially be achieved by using appropriately substituted starting materials or by functionalization of the azaoxindole core in a subsequent step.

Organocatalytic Approaches to Enantioenriched Azaoxindole Systems

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, providing access to enantioenriched products without the need for transition metals.

Bifunctional Thiourea (B124793) and Squaramide Catalysis in Asymmetric Reactions

Bifunctional catalysts, such as those based on thiourea and squaramide scaffolds, have proven to be highly effective in promoting asymmetric reactions for the synthesis of spirooxindoles and related heterocyclic systems. These catalysts typically possess both a hydrogen-bond donor (the thiourea or squaramide moiety) and a Brønsted or Lewis basic site (often an amine), allowing for the simultaneous activation of both the nucleophile and the electrophile.

While direct application to the synthesis of this compound is not documented, these catalysts are instrumental in the enantioselective construction of spiro-azaoxindoles. For instance, the asymmetric Michael addition of various nucleophiles to methyleneindolinones, precursors to spirooxindoles, can be effectively catalyzed by chiral thiourea or squaramide catalysts, affording products with high enantioselectivity.

Table 2: Representative Bifunctional Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction Type | Product Class |

| Chiral Thiourea | Michael Addition | Enantioenriched Spirooxindoles |

| Chiral Squaramide | Michael/Friedel-Crafts Cascade | Enantioenriched Aza-Spirooxindoles |

N-Heterocyclic Carbene (NHC)-Catalyzed Domino Reactions Involving Oxindoles

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide range of chemical transformations, including domino reactions for the synthesis of complex heterocyclic scaffolds. In the context of oxindole chemistry, NHCs can catalyze the formation of spirooxindole derivatives through various cascade pathways.

One such example is the NHC-catalyzed three-component domino reaction of alkynyl aldehydes with oxindoles, leading to the stereoselective synthesis of spirooxindole-4H-pyran-2-one derivatives. Although this does not directly yield the 5-aza-2-oxindole core, it highlights the potential of NHC catalysis in constructing complex architectures from simple precursors. The unique activation modes of NHCs allow for the generation of reactive intermediates that can participate in sequential bond-forming events.

Stereoselective Synthesis of this compound and Related Spirooxindoles

The stereoselective synthesis of azaoxindoles, particularly those bearing a stereocenter at the C3 position, is of significant interest in medicinal chemistry. While a specific stereoselective synthesis of this compound has not been reported, general strategies for the enantioselective synthesis of spirooxindoles can be considered.

Organocatalytic multicomponent cascade reactions are powerful tools for the enantioselective construction of spirooxindoles nih.gov. These reactions often involve the in situ generation of reactive intermediates that undergo a series of transformations under the control of a chiral catalyst to afford complex spirocyclic structures with high stereoselectivity. For example, the synthesis of 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides has been achieved through a four-component reaction, demonstrating the feasibility of incorporating a cyano group into a spirooxindole framework byjus.com.

Table 3: Strategies for Stereoselective Spirooxindole Synthesis

| Strategy | Key Features | Potential Application |

| Organocatalytic Cascade Reactions | High stereocontrol, molecular complexity from simple precursors | Synthesis of enantioenriched spiro-azaoxindoles |

| Four-Component Reaction | Efficient construction of complex scaffolds with cyano groups | Potential route to cyano-substituted spiro-azaoxindoles |

Potential Synthetic Routes to this compound

Given the lack of a directly reported synthesis for this compound, plausible synthetic strategies can be proposed based on established chemical transformations. One potential approach would be the synthesis of a 6-amino-5-aza-2-oxindole precursor, followed by a Sandmeyer reaction to introduce the cyano group wikipedia.orgorganic-chemistry.org. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.

Alternatively, a 6-halo-5-aza-2-oxindole could serve as a precursor for cyanation. Palladium- or copper-catalyzed cyanation of aryl halides is a common method for the introduction of a nitrile functionality.

Another conceivable route involves the construction of the azaoxindole ring from a pyridine precursor already bearing a cyano group. This would entail the cyclization of a suitably substituted 2-aminopyridine (B139424) derivative.

Post-Synthetic Functionalization and Derivatization of this compound Precursors

Once the core aza-oxindole structure is assembled, subsequent functionalization is often necessary to synthesize specific target molecules. These modifications can introduce new chemical handles, modulate electronic properties, or build molecular complexity.

The introduction of sulfur-containing moieties can significantly alter the biological and material properties of a molecule. For aza-oxindole precursors, this can be achieved through the preparation of a thiolated intermediate, followed by regioselective S-alkylation. The alkylation of thiols is a fundamental and efficient method for forming carbon-sulfur bonds to produce thioethers (sulfides).

The process typically involves two steps: first, the introduction of a thiol (-SH) group onto the aza-oxindole scaffold. This can be accomplished through various synthetic routes, such as nucleophilic substitution with a sulfur nucleophile on a suitably activated precursor. Once the thiolated intermediate is obtained, S-alkylation can be performed. This reaction generally proceeds via the treatment of the thiol with an alkylating agent (e.g., an alkyl halide) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkylating agent.

A wide variety of conditions can be employed for S-alkylation, with modern methods focusing on greener and more efficient protocols. For instance, reactions can be carried out in environmentally benign solvents like water or ionic liquids. The choice of base (e.g., K₂CO₃, Et₃N) and reaction temperature can be optimized to achieve high yields and selectivity. This strategy allows for the introduction of a diverse range of alkyl and aryl groups onto the sulfur atom, providing a library of functionalized this compound derivatives.

Oxidation reactions provide a powerful avenue for the functionalization and transformation of indole and oxindole cores. The oxidation of an indole precursor can be a key step in the synthesis of the corresponding 2-oxindole. Various oxidizing agents and catalytic systems have been developed for this purpose. For instance, halide-catalyzed oxidation using Oxone as the terminal oxidant is an effective method for converting indoles into oxindoles.

Beyond the formation of the oxindole core, oxidation can be used to cleave the C2-C3 bond of the oxindole ring. A copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation can convert oxindoles into structurally distinct heterocyclic scaffolds or aniline (B41778) derivatives. This type of oxidative cleavage allows for the incorporation of external nucleophiles, offering access to diverse molecular architectures that are not attainable through traditional methods.

Other transformations can be used to build upon the aza-oxindole skeleton. For example, Knoevenagel condensation of the C3-methylene group of 5-aza-2-oxindole with various aldehydes is a common strategy to synthesize 3-substituted benzylidene derivatives. These derivatives can serve as key intermediates for further reactions, including the previously mentioned cycloaddition reactions.

The introduction of halogen atoms onto the aza-oxindole ring serves as a crucial step for further functionalization, as the halogen can be readily replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Regioselective halogenation is therefore a highly valuable transformation.

Both chemical and enzymatic methods have been developed for the halogenation of indoles and azaindoles. A practical and high-yielding method for the 3-bromination of azaindoles uses copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net This method is mild and demonstrates excellent regioselectivity for the C3 position. Another green chemistry approach utilizes an Oxone-halide system, which generates reactive halogenating species in situ. researchgate.net This protocol avoids the use of stoichiometric halogenating agents and can be tuned to achieve selective C2 or C3 halogenation of indoles depending on the nature of the protecting group on the indole nitrogen. researchgate.net

Biocatalytic halogenation offers an environmentally benign alternative with exceptional selectivity. Flavin-dependent halogenase (FDH) enzymes, such as variants of RebH, have been shown to catalyze the halogenation of a wide range of indole and azaindole derivatives. nih.gov These enzymatic reactions are typically performed in aqueous media under ambient conditions and can provide monobrominated products with high selectivity, avoiding the formation of di- or tri-halogenated byproducts. nih.gov

| Halogenation Method | Reagent/Catalyst | Key Features |

| Chemical Bromination | Copper(II) bromide | Mild conditions, high regioselectivity for C3-bromination of azaindoles. researchgate.net |

| Oxidative Halogenation | Oxone-halide system | Green method, tunable regioselectivity (C2 vs. C3) based on N-protecting group. researchgate.net |

| Enzymatic Halogenation | RebH enzyme variant | Environmentally benign, excellent catalyst-controlled selectivity, aqueous media. nih.gov |

Structure Activity Relationship Sar Studies of 6 Cyano 5 Aza 2 Oxindole and Analogues

Fundamental Principles of Structure-Activity Relationship Analysis in Azaoxindolesnih.gov

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. researchgate.net For the azaoxindole scaffold, a derivative of the pharmacologically significant oxindole (B195798) core, SAR studies are crucial for optimizing therapeutic potential. researchgate.netnih.gov The oxindole structure is a privileged scaffold, meaning it can bind to a variety of biological targets to elicit a range of effects, from anticancer to antimicrobial activities. nih.gov The introduction of a nitrogen atom into the oxindole's benzene (B151609) ring, creating an azaoxindole, significantly alters the molecule's physicochemical properties. nih.gov

Key principles of SAR analysis in azaoxindoles involve systematically modifying different parts of the molecule and assessing the resulting impact on biological activity. These modifications typically include:

Core Scaffold Modification : Altering the core ring structure itself, for instance, by changing the position of the nitrogen atom (e.g., 5-aza, 6-aza, 7-aza). nih.gov

Substitution Analysis : Introducing various functional groups at different positions on the scaffold. The nature of these substituents (e.g., electron-donating vs. electron-withdrawing) and their position can dramatically influence potency and selectivity. nih.gov

Stereochemistry : Investigating the spatial arrangement of atoms, as the stereocenter at the C-3 position of the oxindole ring often has a profound impact on bioactivity. rsc.org

By correlating these structural changes with biological data, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the design of new analogues with improved efficacy and target selectivity. researchgate.net

Positional and Substituent Effects on Biological Activity Profiles

The specific placement and chemical nature of substituents on the azaoxindole ring are critical determinants of the compound's interaction with biological targets.

Influence of the Cyano Group on Molecular Recognition and Target Interactionsnih.govresearchgate.netnih.gov

The cyano (-C≡N) group, present at the C-6 position in 6-Cyano-5-aza-2-oxindole, is a small, electron-withdrawing group that can significantly influence a molecule's biological profile. nih.gov In medicinal chemistry, the nitrile group is recognized for its ability to participate in various noncovalent interactions with protein targets. nih.govrsc.org

Key interactions involving the cyano group include:

Hydrogen Bonding : The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors from protein backbones or side chains. nih.gov

Dipole-Dipole Interactions : The strong dipole moment of the nitrile group can engage in favorable interactions with polar regions of a binding pocket. nih.gov

Hydrophobic Interactions : The cyano group can also participate in hydrophobic interactions. nih.gov

Furthermore, the incorporation of a nitrile can improve a compound's pharmacokinetic properties, such as increasing solubility and metabolic stability. nih.gov In the context of kinase inhibitors, a common target class for oxindole-based molecules, the cyano group has been used to displace water molecules from binding sites and form direct hydrogen bonds with the target enzyme, thereby enhancing potency. nih.gov Systematic SAR studies on cyano-substituted indole (B1671886) derivatives have demonstrated the importance of the cyano group for high-affinity binding to biological targets like α-synuclein aggregates. nih.gov

Impact of Aza-Substitution on Biological Potency and Selectivity within Oxindole Derivativesnih.govrsc.org

The replacement of a carbon atom with a nitrogen atom in the oxindole's aromatic ring—a strategy known as aza-substitution—profoundly alters the electronic and steric properties of the scaffold. The position of the nitrogen atom is critical and leads to four possible isomers: 4-aza, 5-aza, 6-aza, and 7-azaoxindole, each with distinct physicochemical characteristics. nih.gov

The introduction of the nitrogen atom can:

Modulate Basicity : The pyridine (B92270) ring in the azaoxindole structure introduces a basic nitrogen atom, which can be protonated under physiological conditions, affecting solubility and cell permeability.

Create New Hydrogen Bonding Opportunities : The nitrogen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the biological target, which can enhance binding affinity and selectivity. mdpi.com

Alter Aromaticity and Electron Distribution : This change in the electronic landscape of the ring system can affect how the molecule interacts with target proteins, particularly through π-π stacking or other aromatic interactions.

Studies comparing indole-2-one and 7-aza-2-oxindole derivatives have shown that the aza-substitution can influence biological activity. For example, in a study on anti-inflammatory agents, the indole-2-one series generally exhibited more potent activity than the corresponding 7-aza-2-oxindole series. nih.gov This suggests that while aza-substitution can be a valuable tool for modulating properties, its impact on potency is context-dependent and must be evaluated for each specific target.

| Compound | LogP | tPSA (Ų) | LogS (Aqueous Solubility) |

|---|---|---|---|

| Indole | 2.15 | 15.79 | -2.81 |

| 4-Azaindole (B1209526) | 1.30 | 28.71 | -1.54 |

| 5-Azaindole | 1.24 | 28.71 | -1.22 |

| 6-Azaindole | 1.28 | 28.71 | -1.31 |

| 7-Azaindole (B17877) | 1.28 | 28.71 | -1.42 |

Stereochemical Influences on Biological Activitynih.govnih.gov

The oxindole scaffold typically features a stereocenter at the C-3 position, and the absolute configuration of substituents at this position can have a substantial impact on biological activity. rsc.org For many oxindole-based inhibitors, only one enantiomer (a non-superimposable mirror image) will fit correctly into the chiral binding pocket of the target protein, leading to a significant difference in potency between stereoisomers.

The development of stereoselective synthetic methods to control the configuration at the C-3 position is a major focus in the medicinal chemistry of oxindoles. rsc.org This control is essential because the precise three-dimensional orientation of the C-3 substituent dictates how the molecule interacts with its target. An incorrect orientation can lead to steric clashes or the loss of key binding interactions, rendering the compound inactive. The importance of stereochemistry has been demonstrated in various bioactive spirocyclic oxindoles, which are noted for their anti-cancer and anti-viral properties. rsc.org For instance, in the development of an analgesic drug derivative, Me-tapentadol, changing the stereochemistry at different positions resulted in significant variations in μ-opioid receptor agonism. acs.org

Rational Design and Optimization Strategies Based on SAR Insights

The data gathered from SAR studies provides a roadmap for the rational design of improved compounds. By understanding which structural features are essential for activity, chemists can focus on modifications that are most likely to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Modification and Hybridization Strategies for Enhanced Activityrsc.org

Scaffold modification, or scaffold hopping, is a rational drug design strategy used to create novel molecules by replacing a central core structure while retaining the key binding interactions of the original molecule. nih.gov This approach can lead to compounds with improved properties, such as better solubility or metabolic stability, and can help generate new intellectual property. nih.gov

For azaoxindoles, this could involve:

Hybridization : Combining the azaoxindole scaffold with pharmacophores from other known active compounds. This strategy aims to create hybrid molecules that leverage the beneficial properties of both parent structures.

Fragment-Based Growing : Starting with a small fragment that binds to the target and systematically "growing" the molecule by adding functional groups based on SAR data and structural information about the target's binding site. This approach was successfully used to discover a novel series of 7-azaindole derivatives as potent PI3K inhibitors. nih.gov

These strategies, guided by continuous SAR feedback, allow for the iterative optimization of lead compounds, ultimately leading to the development of drug candidates with superior therapeutic profiles.

Ligand-Based and Receptor-Based SAR Approaches

The development of potent and selective inhibitors based on the this compound scaffold relies heavily on Structure-Activity Relationship (SAR) studies. These investigations systematically modify the chemical structure of a compound to understand how specific changes affect its biological activity. SAR studies are broadly categorized into ligand-based and receptor-based approaches, both of which are crucial in the optimization of azaindole derivatives as therapeutic agents, particularly as kinase inhibitors. nih.gov The azaindole framework is recognized as a "privileged structure" in drug discovery, acting as a bioisostere for indole and purine (B94841) systems. nih.govpharmablock.com The inclusion of a nitrogen atom in the ring system can modulate physicochemical properties and, critically, enhance target binding affinity. nih.govpharmablock.com

Ligand-Based SAR Approaches

Ligand-based drug design is employed when the three-dimensional structure of the biological target is not available. This approach utilizes the knowledge of a set of molecules known to bind to the target to derive a model that defines the essential structural features required for activity. For the 5-aza-2-oxindole class of compounds, this involves synthesizing a library of analogues with varied substituents and correlating these structural modifications with changes in inhibitory potency.

SAR studies on related azaindole scaffolds have demonstrated that substitutions at various positions on the bicyclic ring system significantly influence both potency and selectivity. For instance, in the development of inhibitors for Cell division cycle 7 (Cdc7) kinase, an initial high-throughput screen identified an indole derivative with a 6-chloro substituent as having favorable selectivity. nih.gov This highlights the importance of an electron-withdrawing group at the C-6 position, suggesting that the 6-cyano group of this compound is a key determinant of its activity profile. Further optimization of a 4-azaindole series targeting the c-Met kinase also showed that the C-6 position was amenable to substitution, with a piperazine (B1678402) group yielding the best results in that specific scaffold. nih.gov

The nature of the substituent can also fine-tune selectivity between different kinases. Studies on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors revealed that a methoxy (B1213986) group on the azaindole core favored DYRK1A inhibition, whereas replacing it with a hydroxyl group shifted the activity towards c-Raf inhibition. nih.gov These findings underscore the subtle electronic and steric effects that guide inhibitor development.

| Scaffold/Target | Position of Substitution | Substituent | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Indole / Cdc7 Kinase | C-6 | -Cl (Chloro) | Good selectivity for Cdc7 over CDK2. | nih.gov |

| 4-Azaindole / c-Met Kinase | C-6 | Piperazine | Optimal results in the studied series. | nih.gov |

| 4-Azaindole / DYRK1A vs. c-Raf | - | -OCH₃ (Methoxy) | Favored DYRK1A inhibition. | nih.gov |

| 4-Azaindole / DYRK1A vs. c-Raf | - | -OH (Hydroxyl) | Shifted activity to c-Raf inhibition. | nih.gov |

Receptor-Based SAR Approaches

Receptor-based (or structure-based) design is possible when the 3D structure of the target protein, typically a kinase, is known. This approach uses techniques like X-ray crystallography and molecular docking to visualize how an inhibitor binds to the active site. nih.gov The azaindole scaffold is particularly effective as a kinase inhibitor because its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the binding of adenine (B156593) in ATP. nih.govresearchgate.netmdpi.com

Crystal structures of various kinases complexed with azaindole inhibitors have provided invaluable insights for SAR. The 7-azaindole moiety, for example, typically forms two conserved hydrogen bonds with the kinase hinge: the pyridine nitrogen (N-7) acts as a hydrogen bond acceptor from a backbone NH group, while the pyrrole (B145914) nitrogen (N-1) proton acts as a hydrogen bond donor to a backbone carbonyl group. nih.govchemicalbook.com In the c-Met kinase, these interactions occur with the backbone of Met 1160. nih.gov Similarly, in Janus kinase 2 (JAK2), the azaindole core forms hydrogen bonds with hinge residues Leu 932 and Glu 930. nih.govmdpi.com

Molecular docking studies complement this data, predicting binding modes and guiding the synthesis of new analogues. nih.gov For example, docking studies predicted the binding mode of 3,5-disubstituted-7-azaindole derivatives in the ATP active site of Anaplastic Lymphoma Kinase (ALK). nih.gov Analysis of co-crystal structures has revealed that the azaindole core can adopt different orientations within the active site, which are often classified as "normal" or "flipped" binding modes, further influencing inhibitor design. chemicalbook.com The orientation and specific interactions of the this compound scaffold within a kinase active site would similarly dictate its inhibitory potential and selectivity.

| Kinase Target | Azaindole Moiety | Key Hinge Residue(s) | Interaction Details | Reference |

|---|---|---|---|---|

| c-Met | 7-Azaindole | Met 1160 | N-7 accepts H-bond from NH; N-1 donates H-bond to C=O. | nih.gov |

| JAK2 | 7-Azaindole (Pyrrolo[2,3-d]pyrimidine core) | Leu 932, Glu 930 | Forms hinge hydrogen bonds with both residues. | nih.govmdpi.com |

| BRAF | 7-Azaindole | Cys 532 | Pyridine N (acceptor) forms H-bond with backbone NH. | pharmablock.com |

| FGFR1 | 7-Azaindole | Hinge Residues | Forms two hydrogen bonds. | mdpi.com |

Molecular Interactions and Mechanistic Elucidation of 6 Cyano 5 Aza 2 Oxindole Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools in the investigation of 6-cyano-5-aza-2-oxindole derivatives. These methods provide insights into ligand-target interactions, reaction pathways, electronic characteristics, and the relationship between chemical structure and biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, such as spiro[indole-3,4'-pyridine] compounds, molecular docking has been employed to investigate their binding modes with specific biological targets.

One key area of investigation has been the interaction with bacterial regulatory proteins. For instance, docking studies on a series of 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides revealed their affinity for the transcriptional regulator protein PqsR of Pseudomonas aeruginosa. researchgate.netmdpi.com The binding energies for these compounds were found to be in the range of -5.8 to -8.2 kcal/mol. researchgate.netmdpi.com Analysis of the docking poses indicated that both (R)- and (S)-enantiomers of certain derivatives showed a high affinity for the protein target. mdpi.com The stability of the ligand-protein complex is attributed to a combination of hydrogen bonding and hydrophobic interactions within the binding pocket of the receptor. mdpi.com Such studies are crucial for understanding the structural basis of inhibition and for the rational design of more potent antibacterial agents.

Table 1: Molecular Docking Results of Spiro[indole-3,4'-pyridine] Derivatives with PqsR

| Compound Category | Target Protein | Binding Energy Range (kcal/mol) | Key Interactions |

|---|---|---|---|

| 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides | PqsR (Pseudomonas aeruginosa) | -5.8 to -8.2 | Hydrogen bonding, Hydrophobic interactions |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms and determine the electronic properties of molecules like this compound derivatives.

DFT calculations have been instrumental in understanding the mechanisms of complex organic reactions, such as 1,3-dipolar cycloadditions, which are often used in the synthesis of heterocyclic compounds. mdpi.comnih.gov For example, DFT studies at the B3LYP/6-31G(d) level of theory have been used to investigate the uncatalyzed and copper(I)-catalyzed [3 + 2] cycloaddition of azides with alkynes. mdpi.com Such calculations help in determining the activation energies of different reaction pathways, thus predicting the regio- and stereoselectivity of the products. researchgate.net

In the context of oxindole (B195798) cyclization reactions, DFT calculations have revealed the role of intermolecular interactions in influencing the reaction pathway. For instance, it has been shown that acid-assisted protonation of a carbonyl oxygen atom can significantly lower the activation Gibbs free energy compared to solvent-assisted pathways. nih.govresearchgate.net Furthermore, DFT can be used to study the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are critical for understanding the reactivity and spectral characteristics of the compounds. mdpi.com For the related compound 5-cyanoindole, time-dependent DFT (TDDFT) has been used to study its electronic ground and excited states. researchgate.net

Quantum chemical calculations, including DFT, are fundamental in supporting the experimental findings for spirooxindole systems. nih.gov These analyses provide a deeper understanding of the structural and electronic features of these complex three-dimensional molecules. researchgate.net

For instance, quantum chemical methods have been used to support the observed selectivity in the synthesis of spirooxindoles. nih.gov By calculating the energies of different possible transition states and products, the most favorable reaction pathway can be determined. These calculations can also elucidate the electronic and structural features of spiropyrazole derivatives, which can be fused with the oxindole core, and help to rationalize their proposed mechanisms of action as bactericidal and virucidal agents. researchgate.net The unique three-dimensional structures of spirooxindoles make them interesting candidates for drug development, and quantum chemical analyses are vital in exploring their potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methodologies are widely used in drug design to predict the activity of new compounds and to optimize lead structures.

For heterocyclic systems related to this compound, such as azaindole and oxindole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These studies identify the key structural features that influence the inhibitory potencies of the compounds against specific targets. nih.gov For example, a 3D-QSAR study on azaindole derivatives as Aurora B kinase inhibitors generated 3D contour maps that provided information about the structural requirements for better activity. nih.gov

The statistical robustness of QSAR models is crucial for their predictive power. Models are typically validated using cross-validation correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). A good CoMSIA model for Aurora B inhibitors showed a q² of 0.575 and an r² of 0.987. nih.gov Similarly, for oxindole derivatives targeting cyclin-dependent kinases, CoMFA models have been developed with good correlative and predictive abilities. researchgate.net These models help in designing new derivatives with potentially enhanced biological activities. nih.gov

Table 2: Examples of 3D-QSAR Studies on Related Heterocyclic Compounds

| Compound Series | Target | 3D-QSAR Models | Key Statistical Parameters |

|---|---|---|---|

| Azaindole derivatives | Aurora B kinase | CoMFA, CoMSIA | CoMSIA: q² = 0.575, r² = 0.987 |

| Oxindole derivatives | CDK1, CDK2 | CoMFA | CDK1: q² = 0.518, r² = 0.943; CDK2: q² = 0.613, r² = 0.957 |

Investigation of Binding Modes and Receptor Affinities (Preclinical In Vitro/In Silico)

The preclinical evaluation of this compound derivatives involves a combination of in silico and in vitro methods to assess their binding modes and affinities for biological receptors.

As introduced in the molecular docking section, the Pseudomonas Quorum Sensing Receptor (PqsR) is a key transcriptional regulator in Pseudomonas aeruginosa and a promising target for the development of new antibacterial agents. frontiersin.org The inhibition of PqsR can disrupt the quorum-sensing system, which is crucial for the pathogenicity of this bacterium. frontiersin.org

Derivatives containing the spiro-oxindole scaffold have been investigated as potential PqsR inhibitors. In silico studies, specifically molecular docking, have shown that compounds like 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides have a good affinity for the PqsR binding site. researchgate.netmdpi.com The calculated binding energies, ranging from -5.8 to -8.2 kcal/mol, suggest a stable interaction. researchgate.netmdpi.com These computational predictions are often followed by in vitro assays to confirm the biological activity. For example, one of the synthesized spiro[indoline-3,4'-pyridine] derivatives showed moderate antibacterial effect against Pseudomonas aeruginosa in vitro. researchgate.net The synergy between in silico predictions and in vitro testing is essential for the efficient discovery of novel PqsR antagonists. nih.govnih.gov

Binding to Microbial Targets and Associated Enzymatic Pathways

While direct studies on the antimicrobial mechanisms of this compound are not extensively detailed in available research, the broader class of cyanopyridine and pyridone derivatives has shown significant potential as antimicrobial agents. nih.gov Research into related N-amino-5-cyano-6-pyridones has identified these compounds as promising small molecules with antimicrobial efficacy. nih.gov

The proposed mechanism for some of these related compounds involves the inhibition of essential bacterial enzymes. For instance, certain N-amino-5-cyano-6-pyridones have been designed and synthesized as inhibitors of DNA gyrase A, a crucial enzyme for bacterial DNA replication. nih.gov The pyridine-3-carbonitrile (B1148548) group, a key feature shared with this compound, is considered vital for the biological activity of these compounds. nih.gov Derivatives incorporating this moiety have demonstrated antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The antimicrobial action is attributed to the specific structural features of the cyanopyridine scaffold which facilitates binding to microbial targets.

Table 1: Antimicrobial Activity of Related Cyanopyridine Derivatives

| Compound Class | Microbial Target | Affected Pathway | Example Pathogens | Reference |

|---|---|---|---|---|

| N-amino-5-cyano-6-pyridones | DNA Gyrase A | DNA Replication | E. coli | nih.gov |

| 6-dimethyl-2-oxo-pyridine-3-carbonitrile | Not Specified | Not Specified | E. coli, P. aeruginosa | nih.gov |

Ligand Binding to Protein Aggregates (e.g., α-Synuclein Fibrils)

Derivatives of the this compound scaffold have emerged as significant ligands for protein aggregates, particularly α-synuclein (α-syn) fibrils, which are pathological hallmarks of synucleinopathies like Parkinson's disease. nih.govacs.org The development of small molecules that bind to these distinct fibril structures is crucial for diagnostic imaging and understanding disease pathogenesis. nih.govnih.gov

Cryo-electron microscopy studies have revealed that small molecules with different scaffolds can interact with various α-syn fibril polymorphs, exhibiting remarkable binding adaptability. nih.gov These ligands can engage with distinct binding sites across different fibril structures. nih.gov The molecular scaffold itself primarily directs the binding locations, while the functional groups, such as the cyano group, fine-tune the binding geometries and sites. nih.gov

Systematic structure-activity relationship (SAR) studies on cyano-substituted indole (B1671886) derivatives have been conducted to optimize their binding affinity and selectivity for α-syn fibrils. nih.gov These studies have led to the identification of promising candidates, such as the indole derivative [¹²⁵I]51, which binds to α-syn fibrils with a high affinity of 17.4 ± 5.6 nM. nih.gov The ability of these compounds to inhibit the aggregation of α-syn monomers and also to disaggregate pre-formed oligomers and fibrils highlights their therapeutic potential. nih.govnih.govrsc.org

Table 2: Binding Affinity of Cyano-Indole Derivatives to α-Synuclein Fibrils

| Compound | Scaffold | Binding Affinity (Ki/Kd) | Significance | Reference |

|---|---|---|---|---|

| Candidate 51 | Cyano-substituted indole | 17.4 ± 5.6 nM | High-affinity binding, potential for imaging probe development. | nih.gov |

| Various Scaffolds | Four distinct scaffolds | Not specified | Demonstrates adaptable binding to different α-syn fibril polymorphs. | nih.gov |

Elucidation of Inhibition Mechanisms for Kinases and Proteases

The oxindole and azaindole frameworks, central to this compound, are recognized as "privileged scaffolds" in the design of kinase inhibitors for cancer therapy. cancertreatmentjournal.comnih.govnih.gov Kinases are enzymes that regulate numerous cellular processes, and their deregulation is a common feature in cancer. nih.gov Oxindole-based derivatives function as small-molecule kinase inhibitors by targeting the ATP-binding site of these enzymes. cancertreatmentjournal.comnih.gov

The oxindole moiety provides critical hydrogen bonds that facilitate binding to the hinge region of the kinase's ATP-binding pocket. cancertreatmentjournal.com Structural modifications at the C(5) and C(6) positions of the oxindole ring—where the cyano and aza groups are located in the subject compound—are particularly effective for modulating inhibitory activity and selectivity. cancertreatmentjournal.com These substitutions can create additional hydrogen bonding or hydrophobic interactions within the ATP-binding site, thereby enhancing ligand-protein binding affinity. cancertreatmentjournal.com

Derivatives of this class have shown potent inhibitory activity against a range of kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs). cancertreatmentjournal.commdpi.com The introduction of a nitrogen atom into the indole ring to form an azaindole can further modulate physicochemical properties such as solubility and pKa, which can fine-tune target binding and pharmacokinetic profiles. nih.gov

Table 3: Kinase Inhibition by Oxindole/Azaindole Derivatives

| Compound Class | Target Kinases | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrrole (B145914) indolin-2-one | VEGFR-2, PDGFRβ, FGFR-1, PDK-1 | Binds to ATP-binding site, C(5) and C(6) substitutions enhance affinity. | cancertreatmentjournal.com |

| 3,5-Disubstituted-7-azaindole | Anaplastic Lymphoma Kinase (ALK) | ATP-competitive inhibition. | nih.gov |

| 5-azaindolocarbazoles | Check-point kinase 1 (CHK1) | Inhibition of cell regulation and DNA repair mechanisms. | nih.gov |

| Indole-2-one derivative (5l) | FLT3, CDK2 | Dual kinase inhibition. | mdpi.com |

Cellular and Biochemical Mechanisms (Preclinical In Vitro)

Modulation of Cell Cycle Progression and Apoptosis Induction

In preclinical in vitro studies, compounds structurally related to this compound, particularly aza-nucleoside analogues like 5-aza-2'-deoxycytidine, have demonstrated significant effects on cell cycle regulation and the induction of apoptosis in cancer cell lines. nih.govsemanticscholar.orgconsensus.app Treatment of cancer cells with these agents often leads to a marked reduction in cell viability in a dose- and time-dependent manner. nih.govsemanticscholar.org

Flow cytometry analysis has shown that these compounds can alter cell cycle progression, causing an accumulation of cells in specific phases. For example, treatment of FaDu cells with 5-aza-2'-deoxycytidine resulted in a significant accumulation of cells in the G2/M phase, and with prolonged exposure, an increase in the sub-G1 population, which is indicative of apoptosis. nih.gov This modulation of the cell cycle is a key mechanism behind the anti-proliferative effects of these compounds. maynoothuniversity.iemdpi.com The induction of apoptosis is a primary outcome, leading to programmed cell death in malignant cells and inhibiting tumor growth. nih.govconsensus.appvivantechnologies.com

Table 4: Effects of Related Aza-Compounds on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |

|---|---|---|---|---|

| 5-aza-2'-deoxycytidine | FaDu (HNSCC) | Accumulation in G2/M and sub-G1 phases | Significant increase | nih.gov |

| 5-aza-2'-deoxycytidine | HT 29 (Colon Cancer) | Not specified | Significant increase | semanticscholar.org |

| 5-azacytidine | JHH-6/HuH-7 (HCC) | Accumulation in G1/G0 and G2/M phases | Not specified | mdpi.com |

| 5-aza-2'-deoxycytidine | WCH-17 (HCC) | Not specified | Significant increase | consensus.app |

Effects on Genomic DNA Integrity

The "aza" component of this compound suggests a potential mechanism involving interaction with DNA, similar to well-studied DNA methyltransferase inhibitors like 5-aza-2'-deoxycytidine. nih.govnih.gov These cytosine analogues can be incorporated into replicating DNA, where they can induce significant DNA damage. nih.govnih.gov This damage is a key aspect of their cytotoxic and anti-tumor effects. nih.govnih.gov

In vitro studies have shown that treatment with 5-aza-2'-deoxycytidine leads to the formation of DNA double-strand breaks. nih.gov This damage can be visualized through assays that detect the formation of γ-H2AX foci and through the comet assay, which measures DNA fragmentation. nih.govnih.gov The induced damage activates the cellular DNA damage response (DDR) pathway, involving key proteins such as ATM, ATR, and CHK1. nih.gov While this genotoxic activity contributes to the therapeutic effect, some studies on related cyanopyridone derivatives did not reveal DNA damage in the comet assay, suggesting that the genotoxic potential can be highly dependent on the specific chemical structure and the assay used. nih.gov

Table 5: Genotoxic Effects of Related Aza-Compounds

| Compound | Observed DNA Damage | Detection Method | Activated Pathways | Reference |

|---|---|---|---|---|

| 5-aza-2'-deoxycytidine | DNA double-strand breaks | γ-H2AX foci formation, Comet assay | ATM-dependent DNA damage response | nih.gov |

| 5,6-dihydro-5-azacytidine | Single-strand breaks (not alkali-labile) | Alkaline elution | Possible accumulation of replication fragments | nih.gov |

| Cyanopyridone derivatives | No DNA damage detected | Comet assay | N/A | nih.gov |

Investigation of Gene Expression Profiles (e.g., Caspase-3, p53, BAX, BCL2)

The induction of apoptosis by this compound derivatives and related compounds is underpinned by the modulation of key genes that regulate the programmed cell death pathway. Preclinical studies consistently show that these agents alter the expression of proteins in the BCL-2 and caspase families, tipping the cellular balance towards apoptosis. vivantechnologies.comijper.orgmdpi.com

A common mechanism involves the upregulation of the tumor suppressor protein p53. ijper.orgnih.gov Activated p53 can, in turn, increase the expression of pro-apoptotic genes such as BAX (BCL2-Associated X protein). ijper.orgnih.gov Simultaneously, these compounds often lead to the downregulation of anti-apoptotic proteins like BCL-2 (B-cell lymphoma 2). semanticscholar.orgijper.orgmdpi.com The resulting increase in the BAX/BCL-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade. vivantechnologies.com

Executioner caspases, particularly Caspase-3, are activated downstream in this pathway. ijper.orgmdpi.comnih.gov Increased expression and activity of Caspase-3 are frequently observed in cells undergoing apoptosis induced by these compounds. ijper.orgnih.gov This coordinated regulation of p53, BAX, BCL-2, and Caspase-3 expression is central to the apoptotic mechanism of action for many anticancer agents, including those related to the this compound scaffold. nih.govresearchgate.net

Table 6: Modulation of Apoptosis-Related Gene Expression

| Gene/Protein | Modulation | Functional Role | Observed in Studies with | Reference |

|---|---|---|---|---|

| p53 | Upregulation | Tumor suppressor, activates apoptosis | Mefenamic acid, 5-aza-CR | semanticscholar.orgijper.org |

| BAX | Upregulation | Pro-apoptotic, promotes mitochondrial permeabilization | Mefenamic acid, VPA, Flavonoids | semanticscholar.orgijper.orgmdpi.com |

| BCL-2 | Downregulation | Anti-apoptotic, inhibits apoptosis | Mefenamic acid, VPA, Flavonoids | semanticscholar.orgijper.orgmdpi.com |

| Caspase-3 | Upregulation/Activation | Executioner caspase, mediates cell death | Mefenamic acid, Flavonoids | ijper.orgmdpi.com |

Research Perspectives and Future Directions for 6 Cyano 5 Aza 2 Oxindole Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of azaoxindoles has been a subject of considerable interest, with various methods developed for different isomers. rsc.orgrsc.orgnih.gov However, the efficient and selective synthesis of specifically substituted derivatives like 6-Cyano-5-aza-2-oxindole remains a challenge. Future research will likely focus on developing novel synthetic strategies that offer high yields, regioselectivity, and stereoselectivity.

One promising approach involves the application of metal-catalyzed cross-coupling reactions, which have proven highly effective in the construction of heterocyclic systems. nih.gov Techniques such as Sonogashira, Heck, and Suzuki couplings could be adapted to introduce the cyano group and build the azaoxindole core in a controlled manner. nih.gov Another avenue of exploration is the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields. researchgate.net

Furthermore, the development of one-pot multicomponent reactions represents a highly efficient strategy for the synthesis of complex molecules from simple precursors. nih.gov Designing a multicomponent reaction for this compound could significantly streamline its production, making it more accessible for biological screening and further development. The exploration of greener synthetic routes, minimizing the use of hazardous reagents and solvents, will also be a critical aspect of future synthetic endeavors.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Metal-Catalyzed Cross-Coupling | High efficiency, regioselectivity | Catalyst selection, reaction optimization |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Equipment availability, thermal stability of reactants |

| Multicomponent Reactions | High atom economy, operational simplicity | Design of suitable reaction cascades |

| Green Chemistry Approaches | Environmental sustainability, reduced waste | Use of benign solvents and reagents |

Exploration of Diverse Biological Targets and Therapeutic Areas for Azaoxindole Scaffolds

The azaoxindole core is a constituent of numerous biologically active molecules, including several approved drugs. nih.govnih.gov This scaffold is known to interact with a variety of biological targets, particularly protein kinases. nih.gov The nitrogen atom in the pyridine (B92270) ring can form crucial hydrogen bonds with the hinge region of kinases, mimicking the interaction of ATP. nih.gov Therefore, this compound is a prime candidate for investigation as a kinase inhibitor.

Future research should involve screening this compound against a broad panel of kinases to identify specific targets. This could unveil its potential in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. nih.govnih.gov Beyond kinases, the spirooxindole framework, a related class of compounds, has shown activity against the p53-MDM2 interaction, a key target in cancer therapy. mdpi.com The potential of this compound to modulate this protein-protein interaction warrants investigation.

Moreover, indole-containing compounds have demonstrated antimicrobial properties. nih.gov The antibacterial potential of this compound, particularly against drug-resistant strains, should be explored. The diverse biological activities of related scaffolds suggest that a comprehensive screening approach could reveal novel therapeutic applications for this compound.

| Potential Therapeutic Area | Key Biological Targets | Rationale |

| Oncology | Protein kinases, p53-MDM2 | Azaoxindole scaffold is a known kinase inhibitor; spirooxindoles modulate p53-MDM2. nih.govmdpi.com |

| Inflammation | Cyclooxygenase (COX), Cytokines | Many anti-inflammatory drugs contain heterocyclic cores. nih.gov |

| Neurodegenerative Diseases | Glycogen synthase kinase 3 (GSK-3), Casein kinase 1 (CK1) | Azaoxindoles have shown activity against kinases implicated in these diseases. |

| Infectious Diseases | Bacterial enzymes, viral proteins | Indole (B1671886) derivatives have shown antimicrobial activity. nih.gov |

Advanced Computational Approaches for Structure-Based Drug Design and Prediction

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the design of novel therapeutic agents. For this compound, in silico techniques can be employed to identify potential biological targets and to guide the design of more potent and selective analogs.

Structure-based drug design (SBDD) approaches, such as molecular docking, can be used to predict the binding mode of this compound within the active sites of various proteins. nih.gov By analyzing the predicted binding poses, researchers can identify key interactions and propose modifications to the molecule to enhance its affinity and selectivity. Virtual screening of large compound libraries against specific targets can also help to prioritize molecules for experimental testing. nih.gov

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be applied when the three-dimensional structure of the target is unknown. By analyzing a set of known active and inactive molecules, these methods can identify the structural features that are essential for biological activity. This information can then be used to design new molecules with improved properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To gain a deeper understanding of the biological effects of this compound, a systems biology approach integrating various "omics" data will be crucial. Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with the compound.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the signaling pathways and cellular processes that are modulated by this compound. This multi-omics approach can help to elucidate the compound's mechanism of action, identify potential biomarkers of response, and uncover novel therapeutic applications.

For instance, if this compound is found to have anti-cancer activity, multi-omics analysis could reveal the specific signaling pathways that are disrupted in cancer cells upon treatment. This could lead to the development of combination therapies that target multiple nodes in a cancer-related pathway, potentially leading to more effective treatments.

Challenges and Opportunities in the Field of Azaoxindole Research

The field of azaoxindole research, while promising, is not without its challenges. One of the primary hurdles is the development of synthetic methods that are both efficient and versatile enough to generate a wide range of structurally diverse analogs. rsc.org Overcoming this challenge will require continued innovation in synthetic organic chemistry.

Another significant challenge is the identification of specific and druggable biological targets for novel azaoxindole derivatives. While kinases are a well-established target class, exploring a wider range of biological space is necessary to unlock the full therapeutic potential of this scaffold. This will necessitate the use of high-throughput screening technologies and sophisticated target identification strategies.

Despite these challenges, the opportunities in azaoxindole research are vast. The chemical tractability of the azaoxindole core allows for the systematic modification of its structure to optimize its pharmacological properties. The proven track record of azaoxindoles in targeting disease-relevant proteins provides a strong rationale for continued investment in this area. The convergence of advanced synthetic methods, computational tools, and systems biology approaches is poised to accelerate the discovery and development of new azaoxindole-based therapies, with this compound representing a promising frontier in this exciting field.

常见问题

Q. What are the standard synthetic routes for 6-Cyano-5-aza-2-oxindole, and what analytical techniques are used for its characterization?

- Methodological Answer : Synthetic routes often involve palladium-catalyzed cyanation or regioselective halogenation followed by substitution, as seen in analogous azaindole derivatives . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography. Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry (ESI-MS) for molecular weight validation. For reproducibility, experimental protocols must detail stoichiometry, catalyst loading, and purification steps .

Q. How does this compound interact with biological targets, and what assays are used to study these interactions?

- Methodological Answer : Biological activity is typically assessed using kinase inhibition assays (e.g., ADP-Glo™) or cellular viability assays (e.g., MTT). Dose-response curves (IC50 values) and selectivity profiling against related enzymes (e.g., cyclin-dependent kinases) are critical. Ensure proper controls (DMSO vehicle, reference inhibitors) and triplicate measurements to minimize variability. Data interpretation should distinguish between direct binding (SPR or ITC) and functional effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability (e.g., hydrolysis in aqueous buffers). Address discrepancies by:

- Conducting meta-analyses of raw data from published studies .

- Validating purity and stability via accelerated degradation studies (e.g., pH, temperature variations) .

- Replicating experiments under standardized conditions (e.g., uniform cell lines, buffer systems) .

- Applying statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and reactive sites. Pair with molecular dynamics simulations to predict solvation effects or catalyst interactions. Validate predictions experimentally via kinetic studies (e.g., time-resolved NMR) .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices for nucleophilic/electrophilic regions.

Simulate reaction pathways with explicit solvent models.

Q. How can researchers design experiments to elucidate the mechanism of this compound’s stability under physiological conditions?

- Methodological Answer :

- Perform pH-dependent stability studies (pH 2–10) with LC-MS monitoring to identify degradation products.

- Use isotopic labeling (e.g., 13C-cyano group) to track metabolic pathways in vitro.

- Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Methodological Best Practices

- Literature Review : Systematically categorize primary studies by synthesis, bioactivity, and computational data using tools like PRISMA frameworks .

- Data Reproducibility : Archive raw spectra, chromatograms, and simulation parameters in supplementary materials for peer validation .

- Hypothesis Testing : Formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions to avoid overbroad or trivial investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。